molecular formula C14H19BrN2O2 B7662844 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide

3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide

カタログ番号: B7662844
分子量: 327.22 g/mol
InChIキー: PJKCVZRAFAVWFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide, also known as BAY 73-6691, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. In

作用機序

3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, this compound 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This mechanism of action makes this compound 73-6691 a potential therapeutic agent for the treatment of cardiovascular diseases and pulmonary hypertension.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to increase cGMP levels in smooth muscle cells, leading to vasodilation and improved blood flow. This compound 73-6691 has also been shown to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis.

実験室実験の利点と制限

One advantage of using 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 in lab experiments is its selectivity for sGC, which allows for targeted inhibition of cGMP production. This selectivity also reduces the potential for off-target effects and toxicity. However, one limitation of using this compound 73-6691 is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.

将来の方向性

There are several future directions for the study of 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691. One area of research is the development of more potent and selective sGC inhibitors for the treatment of cardiovascular diseases, pulmonary hypertension, and other conditions. Another direction is the investigation of the compound's potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the biochemical and physiological effects of this compound 73-6691 and to determine its potential therapeutic applications in other disease states.

合成法

The synthesis of 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 involves a multi-step process that begins with the reaction of 3-bromoaniline with propionyl chloride to form N-(3-bromo-5-methylphenyl)propionamide. This compound is then reacted with ethyl chloroformate and propylamine to yield N-[3-(propylamino)-3-oxopropyl]-N-(3-bromo-5-methylphenyl)propionamide. The final step involves the reaction of this intermediate compound with benzoyl chloride to form this compound.

科学的研究の応用

3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 has been used in a variety of scientific research applications, including the study of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. The compound has been shown to increase cGMP levels in smooth muscle cells, leading to vasodilation and improved blood flow. This compound 73-6691 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

特性

IUPAC Name

3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-3-5-16-13(18)4-6-17-14(19)11-7-10(2)8-12(15)9-11/h7-9H,3-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKCVZRAFAVWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCNC(=O)C1=CC(=CC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。